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Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to sustain rapid

proliferation and adapt to the unique tumor microenvironment. One of the key metabolic

pathways often upregulated in cancer is the de novo serine synthesis pathway.

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in this pathway,

catalyzing the first committed step from the glycolytic intermediate 3-phosphoglycerate. Its

overexpression has been linked to the progression of various cancers, including breast cancer,

melanoma, and epithelial ovarian cancer, making it a promising target for therapeutic

intervention.

CBR-5884 is a selective, noncompetitive small molecule inhibitor of PHGDH.[1][2][3] By

targeting this crucial enzyme, CBR-5884 effectively blocks de novo serine biosynthesis, leading

to selective toxicity in cancer cells that are highly dependent on this pathway for survival and

proliferation.[1][3] This technical guide provides an in-depth overview of CBR-5884, its

mechanism of action, and its application as a tool to investigate metabolic reprogramming in

tumors. It includes a compilation of quantitative data, detailed experimental protocols, and

visualizations of the key signaling pathways involved.

Mechanism of Action
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CBR-5884 acts as a potent and selective inhibitor of PHGDH, with a reported half-maximal

inhibitory concentration (IC50) of 33 μM in cell-free assays. It exhibits a noncompetitive mode

of inhibition with respect to both of the enzyme's substrates, 3-phosphoglycerate and NAD+. A

key feature of its mechanism is the time-dependent onset of inhibition and its ability to disrupt

the oligomerization state of the PHGDH enzyme. This disruption of the enzyme's structure is

critical to its inhibitory effect on serine synthesis. By inhibiting PHGDH, CBR-5884 reduces the

intracellular pool of serine, an amino acid vital for the synthesis of proteins, nucleotides, and

lipids, thereby impeding the anabolic processes necessary for rapid cancer cell growth.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of

CBR-5884 from various studies.

Parameter Value Assay Condition Reference

IC50 33 μM
Cell-free PHGDH

enzyme assay

Table 1: In Vitro Enzymatic Inhibition
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Cell Line Assay Type
CBR-5884

Concentration
Observed Effect Reference

Melanoma &

Breast Cancer

Lines

Proliferation

Assay
15 or 30 μM

Inhibition of

proliferation in

lines with high

serine synthesis

Epithelial

Ovarian Cancer

(A2780,

OVCAR3, ES-2)

Cell Viability

Assay
60 μM (24h)

~30-70%

inhibition of cell

viability

Epithelial

Ovarian Cancer

(SKOV3, ID8)

Colony

Formation Assay
30 and 60 μM

Dose-dependent

reduction in

colony formation

Epithelial

Ovarian Cancer

(SKOV3, ID8)

Wound Healing

Assay
30 μM

Inhibition of cell

migration

Epithelial

Ovarian Cancer

(SKOV3, ID8)

Transwell

Invasion Assay
50 μM

Suppression of

cell invasion

Epithelial

Ovarian Cancer

(A2780,

OVCAR3, ES-2)

ROS

Measurement
Various

Increased

cellular ROS

levels

Patient-Derived

Organoids (EOC)
Viability Assay

250 μM and 500

μM

Dose-dependent

inhibition of

viability

Table 2: In Vitro Cellular Effects
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Animal Model Tumor Type
Dosage &

Administration
Observed Effect Reference

BALB/c Nude

Mice

Epithelial

Ovarian Cancer

(ID8 cells)

50 mg/kg,

gavage

Significantly

delayed tumor

growth

Nude Mice
Epithelial

Ovarian Cancer

Intraperitoneal

injection

Slower tumor

growth and

lighter tumor

weight

Table 3: In Vivo Efficacy

Experimental Protocols
This section provides detailed methodologies for key experiments utilizing CBR-5884.

Cell Viability and Proliferation Assays
a) CellTiter-Glo® or AlamarBlue® Assay:

Cell Seeding: Plate cancer cells (e.g., Carney cells) in a 96-well plate at a density of 6,000

cells per well in MEM media and allow them to acclimate overnight. For epithelial ovarian

cancer cell lines (A2780, OVCAR3, ES-2), seed 5,000 cells per well and incubate for 24

hours.

Treatment: Treat the cells with a range of CBR-5884 concentrations (e.g., 1 μM to 40 μM) for

the desired duration (e.g., 3 hours for acute toxicity, or 24-72 hours for proliferation).

Assay:

For acute toxicity, remove the drug-containing media after 3 hours and add fresh, drug-

free media.

Determine cell viability using CellTiter-Glo® or AlamarBlue® assay according to the

manufacturer's instructions.
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b) Colony Formation Assay:

Cell Seeding: Seed 5,000 cells (e.g., SKOV3, ID8) per well in a 6-well plate.

Treatment: Treat the cells with varying concentrations of CBR-5884 (e.g., 0, 30, and 60 μM)

and culture for 7 days.

Staining: Fix the cells with 4% paraformaldehyde for 10 minutes, followed by staining with

1% Giemsa for 10 minutes.

Quantification: Count the number of colonies using software such as ImageJ.

Cell Migration and Invasion Assays
a) Wound Healing Assay:

Cell Seeding: Seed cells (e.g., SKOV3, ID8) in 6-well plates to form a confluent monolayer.

Wound Creation: Create a scratch wound using a 10 μL pipette tip.

Treatment: Wash the cells with PBS and incubate with serum-free medium containing DMSO

(control) or CBR-5884 (e.g., 30 μM) for 48 hours.

Analysis: Capture images at 0 and 48 hours to evaluate the rate of wound closure.

b) Transwell Invasion Assay:

Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

Cell Seeding: Seed 2 x 10^4 cells, pre-treated with DMSO or 50 μM CBR-5884 for 24 hours,

in the upper chamber in serum-free medium.

Chemoattraction: Fill the lower chamber with a complete medium as a chemoattractant.

Incubation: Allow cells to migrate for 48 hours.

Staining and Counting: Fix the migrated cells with 4% formaldehyde and stain with

hematoxylin. Remove non-migrated cells from the upper surface and count the migrated

cells under a microscope.
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Western Blot Analysis
Protein Extraction: Extract total protein from cells or tumor xenografts using RIPA lysis buffer.

Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies

against target proteins (e.g., PHGDH, β-catenin, c-myc, Cyclin D1, PCNA, Bcl2, BAX, E-

cadherin, N-cadherin, vimentin, Snail, ITGB4, p-ERK, ERK). Follow with incubation with a

corresponding HRP-conjugated secondary antibody.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection

system.

Measurement of Cellular Reactive Oxygen Species
(ROS)

Cell Treatment: Treat epithelial ovarian cancer cells (A2780, OVCAR3, ES-2) with different

concentrations of CBR-5884. As a control for ROS inhibition, cells can be co-treated with N-

acetylcysteine (NAC) (e.g., 5 mM for 4 hours).

Staining: Use a Reactive Oxygen Species Assay Kit (e.g., from Beyotime) according to the

manufacturer's instructions.

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the levels of

intracellular ROS.

In Vivo Xenograft Studies
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 ID8 cells) into the right

armpit of female BALB/c nude mice.

Tumor Growth: Allow tumors to reach an average volume of approximately 65 mm³.
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Treatment: Administer CBR-5884 (e.g., 50 mg/kg) dissolved in a vehicle like corn oil via

gavage or intraperitoneal injection.

Monitoring: Monitor tumor growth and body weight of the mice regularly.

Endpoint Analysis: At the end of the study, excise the tumors, weigh them, and perform

further analysis such as Western blotting or histology.

Metabolic Flux Analysis (General Workflow)
While a specific, detailed protocol for CBR-5884 is not available, the general workflow for a ¹³C-

glucose tracing experiment is as follows:

Cell Culture: Culture cancer cells in a medium containing ¹³C-labeled glucose.

Metabolite Extraction: After treatment with CBR-5884 for the desired time, rapidly quench

metabolism and extract intracellular metabolites.

GC-MS Analysis: Derivatize the metabolites to make them volatile and analyze the isotopic

enrichment of key metabolites in the serine synthesis pathway (e.g., 3-phosphoglycerate,

serine) and related pathways using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Analysis: Analyze the mass isotopomer distributions to determine the relative flux

through the serine synthesis pathway.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

affected by CBR-5884 and a typical experimental workflow.
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CBR-5884 Experimental Workflow

Start: Cancer Cell Culture
(PHGDH-dependent)

Treatment with CBR-5884

In Vitro Assays In Vivo Studies

Proliferation/
Viability Assays

Migration/
Invasion Assays ROS Measurement Western Blot Xenograft Model

Data Analysis & Interpretation

Conclusion: CBR-5884 inhibits
tumor progression

Click to download full resolution via product page

A typical experimental workflow for investigating the effects of CBR-5884.
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Serine Synthesis Pathway and CBR-5884 Inhibition
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Inhibition of the de novo serine synthesis pathway by CBR-5884.
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Downstream Signaling of CBR-5884 in Epithelial Ovarian Cancer
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Key downstream signaling pathways affected by CBR-5884 in epithelial ovarian cancer.
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Conclusion
CBR-5884 is a valuable chemical probe for elucidating the role of the de novo serine synthesis

pathway in cancer metabolism. Its selectivity for PHGDH allows for targeted investigation of the

consequences of inhibiting this pathway in cancer cells with a high reliance on serine

biosynthesis. The data and protocols presented in this guide offer a comprehensive resource

for researchers aiming to utilize CBR-5884 in their studies of metabolic reprogramming in

tumors. Further research into the in vivo efficacy and potential combination therapies involving

CBR-5884 could pave the way for novel therapeutic strategies targeting metabolic

vulnerabilities in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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